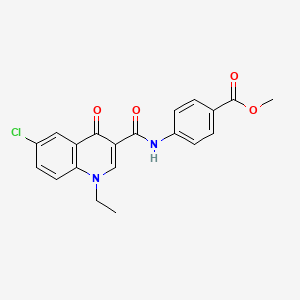
Prexasertib (dimesylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis . It was developed by Eli Lilly but the company announced in 2019 it was dropping prexasertib from active development .
Synthesis Analysis
Automated synthesis of prexasertib and derivatives has been enabled by continuous-flow solid-phase synthesis . The platform demonstrated a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .Molecular Structure Analysis
The IUPAC name for Prexasertib is 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)-2-pyrazinecarbonitrile . The molecular formula is C18H19N7O2 and the molar mass is 365.397 g·mol−1 .Chemical Reactions Analysis
Prexasertib is mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .Physical And Chemical Properties Analysis
The molecular formula of Prexasertib is C18H19N7O2 and the molar mass is 365.397 g·mol−1 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Checkpoint Kinase 1 Inhibitor in Pediatric Cancer
Prexasertib, as a checkpoint kinase 1 (CHK1) inhibitor, has demonstrated significant antitumor effects as both monotherapy and in combination with chemotherapy in various preclinical models of pediatric cancer. This suggests its potential effectiveness in treating pediatric malignancies, supporting further investigation in this area (Lowery et al., 2018).
Efficacy in Neuroblastoma and Other Pediatric Cancers
Prexasertib has shown tumor-regressing activity as a single agent for neuroblastoma xenografts, confirming its effectiveness. It also exhibits activity in other pediatric cancer histotypes. These findings underline the importance of further research into combining prexasertib with other agents for treating neuroblastoma and other childhood cancers (Cole et al., 2018).
Potential in High-Grade Serous Ovarian Cancer
Prexasertib, as a CHK1 inhibitor, has shown promise in the treatment of high-grade serous ovarian cancers (HGSOC), especially those that are BRCA wild-type. Clinical trials have indicated its effectiveness in this context, which calls for further exploration of prexasertib in combined regimens for treating HGSOC (Evangelisti et al., 2020).
Prexasertib in Combination with Chemotherapy
Studies have explored the use of prexasertib in combination with various chemotherapy agents, such as gemcitabine, in different types of cancers like head and neck squamous cell carcinoma (HNSCC). The combination of prexasertib with chemotherapy has shown enhanced therapeutic effects, indicating a potential role in combination therapy strategies (Gadhikar & Myers, 2018).
CHK1 Inhibition and NOTCH Signaling in HNSCC
Prexasertib has been found to suppress NOTCH signaling in head and neck squamous cell carcinoma, enhancing the cytotoxicity of cisplatin and radiation. This suggests its potential as a part of combination therapy to increase clinical benefits in HNSCC treatment (Zeng et al., 2020).
Pediatric Bone and Soft Tissue Sarcoma
Prexasertib has shown high activity as both monotherapy and in combination with chemotherapy in preclinical models of pediatric bone and soft tissue sarcoma. This supports its potential application in treating these specific types of pediatric cancers (Lowery et al., 2018).
Safety And Hazards
将来の方向性
Research continues into the efficacy of prexasertib in the treatment of acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma . The CHK1 inhibitor prexasertib exhibits monotherapy activity in high-grade serous ovarian cancer models and sensitizes to PARP inhibition . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .
特性
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBEKZGRNUTBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prexasertib (dimesylate) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)







![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)